molecular formula C10H11BrFNO2 B1460283 N-(3-Bromo-4-fluoro-benzyl)-2-methoxy-acetamide CAS No. 2088368-49-2

N-(3-Bromo-4-fluoro-benzyl)-2-methoxy-acetamide

Cat. No.: B1460283
CAS No.: 2088368-49-2
M. Wt: 276.1 g/mol
InChI Key: XSISBDJTNKRBEF-UHFFFAOYSA-N
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Description

N-(3-Bromo-4-fluoro-benzyl)-2-methoxy-acetamide is an organic compound that belongs to the class of benzyl derivatives. This compound is characterized by the presence of a bromine atom at the 3-position and a fluorine atom at the 4-position of the benzyl ring, along with a methoxyacetamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Bromo-4-fluoro-benzyl)-2-methoxy-acetamide typically involves the reaction of 3-bromo-4-fluorobenzyl bromide with methoxyacetamide. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-Bromo-4-fluoro-benzyl)-2-methoxy-acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted benzyl derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

N-(3-Bromo-4-fluoro-benzyl)-2-methoxy-acetamide is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3-Bromo-4-fluoro-benzyl)-2-methoxy-acetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The bromine and fluorine atoms play a crucial role in modulating the compound’s reactivity and binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Bromo-4-fluoro-benzyl)-2-methoxy-acetamide is unique due to the presence of the methoxyacetamide group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific research applications where other compounds may not be as effective .

Properties

IUPAC Name

N-[(3-bromo-4-fluorophenyl)methyl]-2-methoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFNO2/c1-15-6-10(14)13-5-7-2-3-9(12)8(11)4-7/h2-4H,5-6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSISBDJTNKRBEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCC1=CC(=C(C=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-Bromo-4-fluoro-benzyl)-2-methoxy-acetamide
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